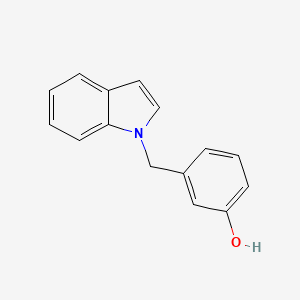
Ethylzinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylzinc is a compound that combines ethane, a simple hydrocarbon, with zinc, a transition metal. Ethane (C₂H₆) is a colorless, odorless gas that is a major component of natural gas and is used as a feedstock in the petrochemical industry. Zinc (Zn) is an essential trace element involved in various biological processes and is widely used in industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethane can be synthesized by the reduction of ethyl iodide using a zinc-copper couple in alcohol. The chemical equation for this reaction is: [ \text{CH₃CH₂I} + 2[\text{H}] \rightarrow \text{C₂H₆} + \text{HI} ] Another method involves the Wurtz reaction, where methyl bromide or methyl iodide reacts with sodium in the presence of dry ether to form ethane .
Industrial Production Methods
In industrial settings, ethane is primarily obtained from natural gas through processes such as fractional distillation and cryogenic separation. Zinc-containing catalysts, such as zinc zeolites, are synthesized using hydrothermal methods. For example, a Zn-embedded HZSM-5 crystal catalyst can be prepared by hydrothermal synthesis using preformed Zn/SiO₂ as the silicone source .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylzinc undergoes various chemical reactions, including:
Dehydrogenation: Ethane can be dehydrogenated to form ethylene and hydrogen.
Aromatization: Ethane can be converted to aromatic compounds such as benzene and toluene using zinc-containing zeolites
Common Reagents and Conditions
Dehydrogenation: Typically conducted at high temperatures (around 773 K) and atmospheric pressure using zinc-containing zeolites as catalysts.
Aromatization: Zinc species such as Zn²⁺ and [Zn–O–Zn]²⁺ dimers are active sites for ethane aromatization.
Major Products
Dehydrogenation: Ethylene (C₂H₄) and hydrogen (H₂).
Aromatization: Aromatic compounds such as benzene (C₆H₆) and toluene (C₇H₈)
Applications De Recherche Scientifique
Ethylzinc has several scientific research applications, including:
Environmental Chemistry: The co-conversion of ethane and carbon dioxide to ethylene and carbon monoxide using zinc-chromium catalysts has been explored as a method to utilize greenhouse gases.
Material Science:
Mécanisme D'action
The mechanism of action of Ethylzinc in catalytic processes involves the activation of ethane molecules at zinc sites within the zeolite structure. Zinc species such as Zn²⁺ and [Zn–O–Zn]²⁺ dimers facilitate the dehydrogenation and aromatization reactions. The presence of Brønsted acid sites in the zeolite enhances the catalytic activity by providing additional sites for proton transfer and stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene;ZINC: Similar to Ethylzinc, ethylene combined with zinc in zeolites is used for catalytic reactions such as aromatization.
Methane;ZINC: Methane combined with zinc in zeolites is studied for its potential in methane dehydroaromatization to produce benzene and hydrogen.
Uniqueness
This compound is unique due to its specific catalytic properties in the dehydrogenation and aromatization of ethane. The combination of zinc species and zeolite structures provides a highly active and selective catalyst for these reactions, making it a valuable compound in the petrochemical industry .
Propriétés
Formule moléculaire |
C2H5Zn- |
|---|---|
Poids moléculaire |
94.4 g/mol |
Nom IUPAC |
ethane;zinc |
InChI |
InChI=1S/C2H5.Zn/c1-2;/h1H2,2H3;/q-1; |
Clé InChI |
HIRPBEGJCGOCKI-UHFFFAOYSA-N |
SMILES canonique |
C[CH2-].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloro-2-ethyl-9-methyl-13-[(pyridin-4-ylsulfanyl)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8376435.png)


![2-Acetyl-6,7-dichloro-5-methoxybenzo[b]thiophene](/img/structure/B8376451.png)

![2-(Methylamino)benzo[b]thiophene](/img/structure/B8376457.png)
![2-[4-Bromo-3-(2-oxazolylmethyl)phenyl]oxazole](/img/structure/B8376470.png)

![3-(4-Chlorophenyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B8376499.png)

